molecular formula C16H14Br4O4 B14582913 3,3',5,5'-Tetrabromo-2,2',4,4'-tetramethoxy-1,1'-biphenyl CAS No. 61344-05-6

3,3',5,5'-Tetrabromo-2,2',4,4'-tetramethoxy-1,1'-biphenyl

Cat. No.: B14582913
CAS No.: 61344-05-6
M. Wt: 589.9 g/mol
InChI Key: FFDRIGVSBXRPDN-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetrabromo-2,2’,4,4’-tetramethoxy-1,1’-biphenyl: is a brominated biphenyl compound characterized by the presence of four bromine atoms and four methoxy groups attached to the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrabromo-2,2’,4,4’-tetramethoxy-1,1’-biphenyl typically involves the bromination of 2,2’,4,4’-tetramethoxy-1,1’-biphenyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atoms, resulting in the formation of debrominated biphenyl derivatives.

    Substitution: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medical Research:

Industry:

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetrabromo-2,2’,4,4’-tetramethoxy-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • 3,3’,5,5’-Tetrabromo-1,1’-biphenyl
  • 3,3’,5,5’-Tetrabromo-2,2’-bithiophene
  • 4,4’,6,6’-Tetrabromo-2,2’-biphenol
  • 2,2’-Dibromobiphenyl

Comparison:

  • 3,3’,5,5’-Tetrabromo-2,2’,4,4’-tetramethoxy-1,1’-biphenyl is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to other brominated biphenyls.
  • 3,3’,5,5’-Tetrabromo-2,2’-bithiophene contains sulfur atoms, which impart different electronic properties and potential applications in organic electronics.
  • 4,4’,6,6’-Tetrabromo-2,2’-biphenol has hydroxyl groups, making it more suitable for applications requiring hydrogen bonding.
  • 2,2’-Dibromobiphenyl has fewer bromine atoms, resulting in different reactivity and applications .

Properties

CAS No.

61344-05-6

Molecular Formula

C16H14Br4O4

Molecular Weight

589.9 g/mol

IUPAC Name

1,3-dibromo-5-(3,5-dibromo-2,4-dimethoxyphenyl)-2,4-dimethoxybenzene

InChI

InChI=1S/C16H14Br4O4/c1-21-13-7(5-9(17)15(23-3)11(13)19)8-6-10(18)16(24-4)12(20)14(8)22-2/h5-6H,1-4H3

InChI Key

FFDRIGVSBXRPDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1C2=CC(=C(C(=C2OC)Br)OC)Br)Br)OC)Br

Origin of Product

United States

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